molecular formula C7H7N5O B15221571 Pyrazolo[1,5-a]pyrazine-3-carbohydrazide

Pyrazolo[1,5-a]pyrazine-3-carbohydrazide

Cat. No.: B15221571
M. Wt: 177.16 g/mol
InChI Key: FLNUETJSAADSLA-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyrazine-3-carbohydrazide is a heterocyclic compound that features a fused ring system comprising pyrazole and pyrazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazolo[1,5-a]pyrazine-3-carbohydrazide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with pyrazine carboxylic acids or their esters. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

Pyrazolo[1,5-a]pyrazine-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolo[1,5-a]pyrazine oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Pyrazolo[1,5-a]pyrazine-3-carbohydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: The compound is used in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism by which pyrazolo[1,5-a]pyrazine-3-carbohydrazide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyrimidine: Similar in structure but contains a pyrimidine ring instead of a pyrazine ring.

    Pyrazolo[3,4-b]pyridine: Features a different ring fusion pattern and nitrogen positioning.

    Pyrazolo[1,2-a]cinnoline: Contains a cinnoline ring system fused with a pyrazole ring.

Uniqueness

Pyrazolo[1,5-a]pyrazine-3-carbohydrazide is unique due to its specific ring fusion and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C7H7N5O

Molecular Weight

177.16 g/mol

IUPAC Name

pyrazolo[1,5-a]pyrazine-3-carbohydrazide

InChI

InChI=1S/C7H7N5O/c8-11-7(13)5-3-10-12-2-1-9-4-6(5)12/h1-4H,8H2,(H,11,13)

InChI Key

FLNUETJSAADSLA-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=C(C=N2)C(=O)NN)C=N1

Origin of Product

United States

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